Wolframite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

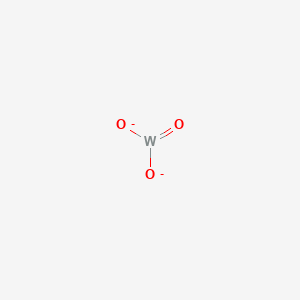

Wolframite is an iron, manganese, and tungstate mineral with the chemical formula (Fe,Mn)WO₄. It is the primary ore of tungsten and is found in quartz veins and pegmatites associated with granitic intrusives. This compound is an intermediate mineral between ferberite (iron-rich) and hübnerite (manganese-rich) and is known for its dark gray to brownish-black color and submetallic to resinous luster .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Wolframite can be synthesized through various methods, including the fusion of iron and manganese tungstates. One common method involves the use of ammonium phosphate salt as a flux, which achieves complete sample dissolution within a short time. The fusion process yields a mixture of tungsten phosphates and tungsten oxide .

Industrial Production Methods: Industrial production of tungsten from this compound involves several steps. The ore is first crushed and ground, followed by concentration through gravity separation and flotation. The concentrated ore is then subjected to high-temperature smelting with sodium carbonate and silica to produce sodium tungstate. This is followed by leaching to recover sodium tungstate in solution, which is then processed to produce ammonium paratungstate and finally reduced to tungsten metal .

Análisis De Reacciones Químicas

Types of Reactions: Wolframite undergoes various chemical reactions, including oxidation, reduction, and leaching. One notable reaction is the pressure decomposition of this compound with sulfuric-phosphoric mixed acid, which results in the formation of tungstophosphoric acid and other tungsten compounds .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, phosphoric acid, sodium carbonate, and ammonium phosphate. Reaction conditions often involve high temperatures and pressures to achieve efficient decomposition and extraction of tungsten .

Major Products Formed: The major products formed from the reactions of this compound include tungsten oxides, tungstophosphoric acid, and sodium tungstate. These products are further processed to produce high-purity tungsten metal and its compounds .

Aplicaciones Científicas De Investigación

Wolframite has numerous scientific research applications, particularly in the fields of geology, chemistry, and materials science. It is used for in situ U-Pb dating to determine the age of hydrothermal mineralization and to trace metal sources in geological studies . Additionally, this compound is studied for its role in the formation of tungsten-based materials, which have applications in electronics, aerospace, and military industries .

Mecanismo De Acción

The mechanism of action of wolframite in various processes involves its interaction with reagents and the subsequent formation of tungsten compounds. For example, during acid leaching, this compound reacts with hydrochloric acid to form soluble tungsten compounds, which are then converted into ammonium paratungstate . The molecular targets and pathways involved in these reactions include the dissolution of iron and manganese ions and the formation of tungsten-oxygen bonds .

Comparación Con Compuestos Similares

Similar Compounds: Wolframite is often compared with other tungsten ores such as scheelite (calcium tungstate) and ferberite (iron-rich end member of this compound). These compounds share similar chemical properties but differ in their metal content and crystal structure .

Uniqueness: this compound is unique due to its intermediate composition between ferberite and hübnerite, allowing it to exhibit a range of properties depending on the iron and manganese content. This variability makes this compound a versatile mineral for various industrial applications .

Propiedades

Número CAS |

1332-08-7 |

|---|---|

Fórmula molecular |

O3W-2 |

Peso molecular |

231.84 g/mol |

Nombre IUPAC |

dioxido(oxo)tungsten |

InChI |

InChI=1S/3O.W/q;2*-1; |

Clave InChI |

ZXOKVTWPEIAYAB-UHFFFAOYSA-N |

SMILES canónico |

[O-][W](=O)[O-] |

Descripción física |

Greyish to brownish black solid; [Wikipedia] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)

![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)